molecular formula C6H8O2S B14073293 Thiophene, 2-ethyl-, 1,1-dioxide CAS No. 101043-44-1

Thiophene, 2-ethyl-, 1,1-dioxide

Cat. No.: B14073293
CAS No.: 101043-44-1
M. Wt: 144.19 g/mol
InChI Key: JVIWTQDFTQIMIZ-UHFFFAOYSA-N
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Description

Thiophene, 2-ethyl-, 1,1-dioxide is a heterocyclic organic compound that belongs to the thiophene family. Thiophenes are characterized by a five-membered ring containing one sulfur atom. The 2-ethyl substitution and the 1,1-dioxide functional group make this compound unique. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiophene, 2-ethyl-, 1,1-dioxide can be synthesized through the oxidation of 2-ethylthiophene. Common oxidizing agents used for this transformation include m-chloroperbenzoic acid (m-CPBA) and dimethyldioxirane (DMD) at low temperatures . The reaction typically involves the addition of the oxidizing agent to a solution of 2-ethylthiophene in an appropriate solvent, followed by stirring at a controlled temperature.

Industrial Production Methods

Industrial production of thiophene derivatives often involves the cyclization of butane, butadiene, or butenes with sulfur . The process is optimized for high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2-ethyl-, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxide back to the parent thiophene.

    Substitution: Electrophilic substitution reactions are common, where the sulfur atom can be targeted for functionalization.

Common Reagents and Conditions

    Oxidation: m-CPBA, DMD

    Reduction: Hydrogenation using transition metal catalysts

    Substitution: Halogenating agents, nitrating agents

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Parent thiophene

    Substitution: Halogenated or nitrated thiophene derivatives

Mechanism of Action

The mechanism of action of thiophene, 2-ethyl-, 1,1-dioxide involves its interaction with molecular targets through its electron-accepting properties. The compound can participate in cycloaddition reactions, forming stable adducts with various dienophiles. In biological systems, it may interact with enzymes and receptors, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • Thiophene, 2-methyl-, 1,1-dioxide
  • Thiophene, 2-ethyl-, 1-oxide
  • Benzothiophene, 1,1-dioxide

Uniqueness

Thiophene, 2-ethyl-, 1,1-dioxide is unique due to its specific substitution pattern and the presence of the 1,1-dioxide functional group. This combination imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives .

Biological Activity

Thiophene derivatives, including Thiophene, 2-ethyl-, 1,1-dioxide , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a five-membered aromatic ring containing sulfur and oxygen atoms. The presence of the 1,1-dioxide functionality significantly alters its chemical reactivity and biological interactions.

Anticancer Properties

Research indicates that thiophene derivatives exhibit strong cytotoxic effects against various cancer cell lines. For instance, derivatives related to thiophene, such as benzo[b]thiophenesulphonamide 1,1-dioxide, demonstrated notable cytotoxicity against six human tumor cell lines, including K-562 (leukemia) and HeLa (cervical cancer) cells. The mechanism involves the inhibition of tNOX activity, which is dependent on the redox state of the enzyme .

Antimicrobial Activity

Thiophene compounds have been shown to possess antimicrobial properties. A study highlighted that certain thiophene-based hybrids exhibited significant inhibitory effects against both bacterial and fungal strains. This activity is often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymatic processes within the pathogens .

Anti-inflammatory Effects

Thiophene derivatives also display anti-inflammatory properties. Compounds containing thiophene rings have been reported to inhibit cyclooxygenase enzymes (COXs), which play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins . These findings suggest potential applications in treating inflammatory diseases.

The biological activity of thiophene derivatives can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many thiophene compounds inhibit specific enzymes involved in cancer proliferation and inflammation. For instance, the inhibition of COXs leads to reduced synthesis of pro-inflammatory mediators.
  • Cytotoxicity through Reactive Oxygen Species (ROS) : Some thiophene derivatives induce oxidative stress in cancer cells, leading to apoptosis. This is particularly evident in compounds that interact with thiol groups in proteins .
  • Antimicrobial Mechanisms : The disruption of microbial cell membranes and inhibition of key metabolic pathways contribute to the antimicrobial efficacy observed in various studies .

Case Studies and Research Findings

StudyFindings
Villar et al. (2004)Demonstrated that benzo[b]thiophenesulphonamide 1,1-dioxide inhibited tNOX activity with an EC50 of approximately 0.1 nM under reducing conditions .
Raboisson et al. (2008)Reported anti-inflammatory activity linked to the inhibition of COXs by thiophene derivatives .
Popowycz et al. (2009)Highlighted antitumor activity in isothiourea derivatives containing thiophene structures .

Properties

CAS No.

101043-44-1

Molecular Formula

C6H8O2S

Molecular Weight

144.19 g/mol

IUPAC Name

2-ethylthiophene 1,1-dioxide

InChI

InChI=1S/C6H8O2S/c1-2-6-4-3-5-9(6,7)8/h3-5H,2H2,1H3

InChI Key

JVIWTQDFTQIMIZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CS1(=O)=O

Origin of Product

United States

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